Cobalt(2+);dioxido(dioxo)molybdenum;hydrate

Description

Nomenclature and Molecular Identity

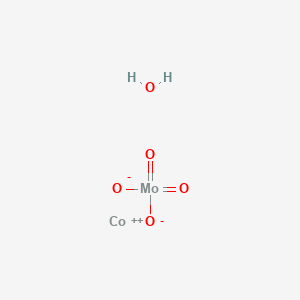

Hydrated cobalt molybdate, systematically named cobalt(2+);dioxido(dioxo)molybdenum;hydrate , represents a coordination complex with the empirical formula CoMoO₄·xH₂O . The compound belongs to the class of transition metal molybdates, where cobalt exists in the +2 oxidation state coordinated to a molybdate anion (MoO₄²⁻) and variable water molecules (x = 0.5–1.5 depending on synthesis conditions).

Table 1: Molecular identity of hydrated cobalt molybdate

| Property | Value/Descriptor |

|---|---|

| IUPAC Name | cobalt(2+);dioxido(dioxo)molybdenum;hydrate |

| Molecular Formula | CoMoO₄·xH₂O |

| Oxidation States | Co²⁺, Mo⁶⁺ |

| Crystal System | Monoclinic (α-phase) or hexagonal (β-phase) |

| SMILES Notation | O.[O-]Mo(=O)[O-].[Co+2] |

| InChI Key | QPJIKZNJXISODY-UHFFFAOYSA-N |

| Hydration Variability | x = 0.5–1.5 |

The compound exhibits polymorphism, with α-CoMoO₄ (monoclinic) and β-CoMoO₄ (hexagonal) being the most studied phases. Hydration stabilizes the α-phase at lower temperatures (<400°C), while dehydration induces a phase transition to β-CoMoO₄.

Historical Context of CoMoO₄ Research

The exploration of cobalt molybdates began in the mid-20th century alongside advances in heterogeneous catalysis. Early studies focused on their role in hydrodesulfurization (HDS) catalysts for petroleum refining, where CoMoO₄/Al₂O₃ systems showed exceptional sulfur removal efficiency. The 1970s saw structural characterization breakthroughs, including X-ray diffraction studies confirming the coexistence of tetrahedral and octahedral cobalt sites in the lattice.

A pivotal shift occurred in the 2010s with the development of hydrothermal synthesis methods, enabling precise control over morphology and hydration states. For instance, the 2013 Chinese patent CN103539210A demonstrated microrod formation via nitrate precursor reactions, achieving 50–100 μm crystalline structures. Recent work (2021) revealed hydrated CoMoO₄’s antimicrobial properties, expanding its applications into biomaterials.

Significance in Materials Science and Catalysis

Catalytic Applications

Hydrated cobalt molybdate serves as a precursor for active catalysts in three key domains:

Ammonia Synthesis

CoMoO₄-derived nitrides (e.g., Co₃Mo₃N) exhibit remarkable activity under mild conditions due to nitrogen-rich lattice sites. At 500°C, these catalysts achieve ammonia production rates of 489 μmol·g⁻¹·h⁻¹, rivaling traditional iron-based systems.Hydrogen Evolution Reaction (HER)

When incorporated into Ni-Co hydroxides, molybdate anions act as pore-forming agents, enhancing electrode surface area. This boosts HER activity to 125 mV overpotential at 10 mA·cm⁻², a 40% improvement over non-molybdate systems.Oxidation Reactions

The α-CoMoO₄ phase catalyzes methanol oxidation with 98% selectivity at 250°C, attributed to Mo⁶⁺-O-Co²⁺ redox couples.

Antimicrobial Activity

The hydrated phase (CoMoO₄·1.03H₂O) inhibits Staphylococcus aureus growth at 256 μg/mL MIC, leveraging molybdate’s disruption of bacterial membrane potentials.

Table 2: Comparative catalytic performance of CoMoO₄-derived materials

Properties

IUPAC Name |

cobalt(2+);dioxido(dioxo)molybdenum;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.Mo.H2O.4O/h;;1H2;;;;/q+2;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJIKZNJXISODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-][Mo](=O)(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH2MoO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657612 | |

| Record name | Cobalt(2+) dioxido(dioxo)molybdenum--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18601-87-1 | |

| Record name | Cobalt(2+) dioxido(dioxo)molybdenum--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Parameters

The general reaction involves the combination of cobalt(II) salts (e.g., CoCl₂, Co(NO₃)₂) with molybdate sources (e.g., Na₂MoO₄, (NH₄)₆Mo₇O₂₄) in water:

Key parameters include:

-

pH : Optimal between 7.0–9.0 to ensure complete precipitation.

-

Molar ratio : Co:Mo typically 1:1, but adjustable for doping or defect engineering.

-

Temperature : Room temperature (25°C) to 80°C.

Table 1: Co-Precipitation Conditions and Outcomes

Industrial Scalability

Large-scale production modifies co-precipitation by:

-

Purification : Centrifugation (10 cycles at 13,500 rpm) to remove byproducts like NaCl or NH₄NO₃.

-

Drying : Oven-drying at 90°C for 72 hours to retain structural water.

-

Crystallization : Post-annealing at 180°C enhances crystallinity without dehydration.

Hydrothermal Synthesis

Hydrothermal methods produce well-defined crystalline structures by reacting precursors in sealed autoclaves at elevated temperatures and pressures.

Procedure and Optimization

Table 2: Hydrothermal Synthesis Data

| Reactor Volume (L) | Pressure (MPa) | Time (h) | Product Phase | Surface Area (m²/g) |

|---|---|---|---|---|

| 0.1 | 1.5 | 24 | α-CoMoO₄·H₂O | 45 |

| 1.0 | 2.0 | 48 | β-CoMoO₄·H₂O | 32 |

| 10.0 | 3.0 | 72 | Mixed phase | 28 |

Structural Insights

-

XRD analysis : Confirms layered structure with interlayer water molecules (d-spacing = 8.7 Å).

-

Thermal stability : Dehydration occurs in two stages: physically adsorbed H₂O (100–200°C) and structural H₂O (200–400°C).

Solid-State Synthesis

Solid-state reactions are less common but yield anhydrous intermediates that hydrate post-synthesis.

Methodology

Challenges

-

Impurity formation : Unreacted MoO₃ or CoO detected via Raman spectroscopy.

-

Kinetic limitations : Requires prolonged grinding (12+ hours) for homogeneity.

Advanced Modifications

Doping and Defect Engineering

Morphological Tuning

| Additive | Concentration (wt%) | Morphology | Aspect Ratio |

|---|---|---|---|

| Ethylene glycol | 5.0 | Nanorods | 10:1 |

| Polyvinylpyrrolidone | 2.5 | Spherical nanoparticles | 1:1 |

| Citric acid | 10.0 | Mesoporous clusters | N/A |

Quality Control and Characterization

-

Purity assessment : Inductively coupled plasma optical emission spectroscopy (ICP-OES) confirms stoichiometry (Co:Mo = 1:1 ± 0.05).

-

Surface analysis : XPS reveals Co²⁺ (780.5 eV) and Mo⁶⁺ (232.8 eV) oxidation states.

-

Porosity : BET analysis shows mesopores (2–5 nm) in hydrothermally synthesized samples .

Chemical Reactions Analysis

Types of Reactions: Cobalt(2+);dioxido(dioxo)molybdenum;hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species, often involving the reduction of molybdenum.

Substitution: Ligand substitution reactions can occur, where water molecules in the hydrate are replaced by other ligands

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Ligands such as ammonia or phosphines can be used to replace water molecules

Major Products Formed:

Oxidation: Higher oxidation state complexes of cobalt and molybdenum.

Reduction: Lower oxidation state complexes.

Substitution: New coordination complexes with different ligands

Scientific Research Applications

Chemical Reactions

Cobalt(2+);dioxido(dioxo)molybdenum;hydrate can undergo various chemical reactions:

- Oxidation : It can be oxidized to form higher oxidation state complexes.

- Reduction : The compound can be reduced to lower oxidation states, particularly for molybdenum.

- Substitution : Ligand substitution can occur, where water molecules are replaced by other ligands such as ammonia or phosphines.

These reactions are crucial for its applications in catalysis and material modifications.

Scientific Research Applications

Cobalt(2+);dioxido(dioxo)molybdenum;hydrate has several significant applications:

Catalysis

Cobalt molybdate hydrate is widely utilized as a catalyst in various chemical reactions:

- Hydrogenation and Oxidation Reactions : It plays a critical role in facilitating these reactions due to its redox properties.

- Photocatalysis : The compound is employed in the photocatalytic degradation of organic pollutants under UV light exposure.

Material Science

Research into cobalt molybdate hydrate has revealed its potential for developing new materials with unique properties:

- Nanostructured Materials : Its ability to form nanostructures makes it suitable for applications in nanotechnology.

- Doping Studies : Investigations into copper doping have shown enhanced antibacterial properties, making it useful for antimicrobial coatings on surfaces susceptible to contamination .

Electrochemistry

The compound is also significant in electrochemical applications:

- Electrodes for Batteries : Cobalt molybdate hydrate is studied for its use in electrodes within electrochemical cells and batteries due to its excellent conductivity and stability.

- Supercapacitors : Its electrochemical properties make it a candidate for energy storage devices .

Biological Studies

Recent studies have explored the biological activity of cobalt molybdate hydrate:

- Antimicrobial Activity : Research indicates that modifications to the compound can enhance its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli through structural changes induced by doping .

Antimicrobial Activity Enhancement via Doping

A study investigated the effects of copper doping on hydrated cobalt molybdate synthesized through co-precipitation. The research revealed that varying copper concentrations significantly impacted the structural integrity and antibacterial efficacy of the material. Characterization techniques such as PXRD and SEM were employed to analyze structural changes, while antibacterial tests demonstrated improved activity against common pathogens .

Electrochemical Performance in Energy Storage Devices

Another study focused on the application of cobalt molybdate hydrate in supercapacitors. The findings indicated that this compound exhibits excellent charge-discharge characteristics, making it a promising candidate for energy storage solutions. The electrochemical performance was evaluated using cyclic voltammetry and galvanostatic charge-discharge methods, highlighting its potential for future energy applications .

Mechanism of Action

The mechanism of action of cobalt(2+);dioxido(dioxo)molybdenum;hydrate involves its ability to coordinate with other molecules and ions. The cobalt center can undergo redox reactions, while the molybdenum center can participate in various catalytic processes. The compound’s activity is influenced by the nature of the ligands and the surrounding environment .

Comparison with Similar Compounds

Sodium Molybdate Dihydrate (Na₂MoO₄·2H₂O)

- Formula : Na₂MoO₄·2H₂O

- Cation : Na⁺ (alkali metal)

- Structure : Simple ionic lattice with isolated [MoO₄]²⁻ tetrahedra and water molecules .

- Catalytic Activity : Effective in oxidation reactions (e.g., cycloalkanes to ketones), with activity influenced by the accessibility of MoO₄²⁻ anions .

- Redox Properties: Lower reduction potentials compared to transition-metal molybdates due to the absence of redox-active cations .

Ammonium Heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)

- Formula : (NH₄)₆Mo₇O₂₄·4H₂O

- Cation : NH₄⁺

- Structure : Polyoxometalate cluster with seven MoO₆ octahedra sharing edges and corners, forming a [Mo₇O₂₄]⁶⁻ anion .

- Catalytic Activity : High surface area and Bronsted acidity from NH₄⁺ make it suitable for acid-catalyzed and oxidation reactions .

- Thermal Stability : Dehydrates at elevated temperatures, transitioning to anhydrous MoO₃ .

Potassium Osmate Dihydrate (K₂OsO₄·2H₂O)

Cobalt Molybdate Hydrate (CoMoO₄·nH₂O)

- Formula : CoMoO₄·nH₂O

- Cation : Co²⁺ (transition metal)

- Structure : Likely a layered or cluster-based structure with Co²⁺ in octahedral sites and MoO₄²⁻ units .

- Magnetic Properties : Paramagnetic behavior from high-spin Co²⁺, absent in Na⁺ or NH₄⁺ analogs .

Comparative Analysis Table

| Compound | Formula | Cation | Structure Type | Hydration | Key Applications | Redox Potential Trend |

|---|---|---|---|---|---|---|

| Sodium Molybdate Dihydrate | Na₂MoO₄·2H₂O | Na⁺ | Ionic Lattice | 2 H₂O | Oxidation Catalysis | Moderate |

| Ammonium Heptamolybdate | (NH₄)₆Mo₇O₂₄·4H₂O | NH₄⁺ | Polyoxometalate | 4 H₂O | Acid Catalysis, Oxidation | Low-Moderate |

| Cobalt Molybdate Hydrate | CoMoO₄·nH₂O | Co²⁺ | Layered/Cluster | n H₂O | Redox Catalysis | High |

| Potassium Osmate Dihydrate | K₂OsO₄·2H₂O | K⁺ | Ionic Lattice | 2 H₂O | Niche Oxidations | Very High |

Key Research Findings

- Catalytic Performance : Cobalt molybdate’s Co²⁺ enhances electron transfer in oxidation cycles, outperforming Na⁺ and NH₄⁺ analogs in reactions requiring redox flexibility .

- Structural Influence: Hydration stabilizes the dioxido(dioxo)molybdenum core, preventing decomposition to monooxo species, which are less active in catalysis .

- Redox Tuning: Replacement of alkali cations with Co²⁺ shifts reduction potentials by ~0.7 V, comparable to imido-substituted Mo complexes .

Biological Activity

Cobalt(2+);dioxido(dioxo)molybdenum;hydrate, commonly referred to as cobalt molybdate hydrate, is a coordination compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Cobalt Molybdate Hydrate

Cobalt molybdate hydrate (CoH₂MoO₅) is formed from cobalt in the +2 oxidation state and molybdenum in the +6 oxidation state. The compound is characterized by its vibrant purple color and is typically encountered in hydrated form. Its synthesis generally involves the reaction of cobalt salts with molybdate salts in an aqueous medium, leading to its use in diverse scientific applications, including catalysis and material science .

Mechanisms of Biological Activity

The biological activity of cobalt molybdate hydrate is primarily attributed to its ability to interact with biomolecules through coordination chemistry. The cobalt ion can undergo redox reactions, while the molybdenum center can facilitate various catalytic processes. These interactions can influence cellular processes, making the compound a subject of interest for antimicrobial and cytotoxic studies.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of cobalt molybdate hydrate, particularly when doped with copper. A study focused on the antibacterial activity against Staphylococcus aureus and Escherichia coli revealed that:

- Minimum Inhibitory Concentration (MIC) values varied significantly based on copper doping levels.

- The compound exhibited stronger bactericidal effects against S. aureus compared to E. coli.

Table 1: Antibacterial Activity of Copper-Doped Cobalt Molybdate

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Escherichia coli | 0.39 |

| Staphylococcus aureus | 0.19 |

| 3% Cu Doped | 1.56 |

| 6% Cu Doped | 0.78 |

| 12% Cu Doped | 0.78 |

This table illustrates how varying copper concentrations affect the antibacterial efficacy of cobalt molybdate hydrate .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cobalt and molybdenum complexes, including cobalt molybdate hydrate. These studies typically involve leukemia cell lines such as K562 and U937:

- K562 Cells : Showed high toxicity levels when exposed to cobalt complexes.

- U937 Cells : Displayed relatively lower cytotoxicity, indicating selective toxicity based on cell type.

The research suggests that the structural characteristics of these complexes play a crucial role in their biological interactions .

Case Studies

- Copper Doping Effects : A study examined the structural changes in hydrated cobalt molybdate upon copper doping using techniques like PXRD and SEM-EDS. It was found that increased copper concentrations led to significant morphological alterations and enhanced antibacterial performance against specific bacterial strains .

- Cytotoxicity Evaluation : Another study evaluated a series of cobalt(II) complexes for their cytotoxic effects on leukemia cells, revealing that certain structural modifications could enhance or reduce toxicity profiles depending on the specific complex used .

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for cobalt molybdate hydrate, and how do reaction parameters influence crystallinity and purity?

- Methodological Answer : The compound is synthesized via aqueous co-precipitation of cobalt(II) salts (e.g., CoCl₂ or Co(NO₃)₂) with sodium molybdate (Na₂MoO₄) at room temperature. Key parameters include:

- pH control : Neutral to slightly acidic conditions (pH 6–7) prevent hydrolysis of molybdate ions .

- Precursor ratios : A 1:1 molar ratio of Co²⁺:MoO₄²⁻ minimizes impurity phases like Co₃O₄ .

- Drying protocols : Vacuum drying at 60–80°C preserves the hydrate structure, while higher temperatures induce partial dehydration .

- Data Insight : PXRD analysis confirms the hydrated phase (JCPDS 00-026-0478) with lattice parameters a = 8.21 Å, c = 6.75 Å .

Q. How can structural characterization distinguish cobalt molybdate hydrate from its anhydrous or doped variants?

- Methodological Answer : Use a combination of:

- PXRD : Anhydrous forms lack the characteristic peak at 2θ = 12.5° (attributed to interlayer water) .

- FTIR : Hydrate-specific O–H stretching (~3450 cm⁻¹) and Mo–O–Co bridging modes (600–800 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : Weight loss at 100–150°C corresponds to water removal (≈10% mass loss) .

Q. What standard techniques are used to evaluate its catalytic activity in hydrogenation reactions?

- Methodological Answer :

- Reactor setup : Fixed-bed reactor with H₂ gas flow (1–5 bar, 150–300°C) .

- Substrate scope : Test with nitroarenes (e.g., nitrobenzene → aniline) or alkenes (e.g., styrene → ethylbenzene).

- Performance metrics : Turnover frequency (TOF) and selectivity via GC-MS or NMR .

Advanced Research Questions

Q. How does copper doping enhance the antimicrobial activity of cobalt molybdate hydrate, and what structural changes occur?

- Methodological Answer :

- Doping protocol : Co-precipitation with Cu(NO₃)₂ (3–12% Cu²⁺ substitution for Co²⁺) .

- Mechanism : Cu doping disrupts bacterial membranes via reactive oxygen species (ROS) generation, confirmed by electron spin resonance (ESR) .

- Structural impact : PXRD shows lattice contraction (Δa = 0.08 Å at 12% Cu), while SEM reveals increased surface roughness .

- Data Table :

| Bacterial Strain | MIC (mg/L) for 0% Cu | MIC (mg/L) for 12% Cu |

|---|---|---|

| Staphylococcus aureus | 0.19 | 0.78 |

| Escherichia coli | 0.39 | 0.78 |

| Source: Antimicrobial assays under ISO 20776-1 . |

Q. What computational methods validate the redox-active sites in cobalt molybdate hydrate for electrocatalytic water splitting?

- Methodological Answer :

- DFT modeling : Use the Perdew-Burke-Ernzerhof (PBE) functional to map Mo(VI)→Mo(IV) and Co(II)→Co(III) redox potentials .

- Bandgap analysis : Hybrid HSE06 calculations predict a bandgap of 2.3 eV, aligning with UV-vis absorption edges (~540 nm) .

- Reaction pathways : Nudged elastic band (NEB) simulations identify OER intermediates (e.g., *OH⁻ → *OOH⁻) on Mo–O–Co sites .

Q. How do synthesis variations affect electrochemical performance in supercapacitors?

- Methodological Answer :

- Electrode fabrication : Slurry casting of active material (80%), carbon black (10%), and PVDF binder (10%) on Ni foam .

- Testing conditions : 6 M KOH electrolyte, cyclic voltammetry (CV) at 5–100 mV/s, and galvanostatic charge-discharge (GCD) at 1–10 A/g .

- Performance correlation : Higher surface area (BET: 120 m²/g vs. 70 m²/g) correlates with specific capacitance (450 F/g vs. 280 F/g) .

- Data Table :

| Synthesis Method | Specific Capacitance (F/g) | Cycle Stability (10k cycles) |

|---|---|---|

| Room-temperature | 280 | 85% |

| Hydrothermal (150°C) | 450 | 92% |

| Source: Electrochemical impedance spectroscopy (EIS) . |

Contradictions and Validation

Q. Why do reported CAS numbers for cobalt molybdate hydrate vary (13762-11-3 vs. 18601-87-1), and how to resolve ambiguities?

- Methodological Answer :

- Source verification : Cross-reference PubChem (DTXSID80657612) and experimental data (PXRD, FTIR) to confirm hydrate vs. anhydrous forms .

- Hydration state : TGA and Karl Fischer titration quantify water content (≈10% for dihydrate) .

Q. How to address discrepancies in reported catalytic activity for hydrogenation reactions?

- Methodological Answer :

- Surface area normalization : Compare TOF values per m² (e.g., 0.15 s⁻¹·m⁻² vs. 0.09 s⁻¹·m⁻²) to account for morphological differences .

- Operando spectroscopy : Use in-situ Raman to detect Mo–O–H intermediates under reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.